Approximately 100‑Fold Weaker Bacterial Mutagenicity Compared to the ω‑Methoxycarbonylethyl Homolog MCEABN
MCMABN bearing a one‑carbon methoxycarbonylmethyl chain (n=1) was found to be very weakly mutagenic across all four bacterial tester strains, in contrast to its direct homolog MCEABN (n=2) which exhibited the strongest activity in the entire compound series [1]. The relative mutagenic potency ranked consistently as MCEABN (n=2) ≫ MCPABN (n=3) ≫ MCMABN (n=1) in S. typhimurium TA1535, E. coli WP2 hcr⁻, E. coli WP2, and E. coli Sd4 [1]. Because MCMABN generates a carboxymethyl cation upon hydrolysis rather than the 2‑carboxyethyl cation released by MCEABN, its DNA‑alkylating efficiency is drastically reduced, translating to an approximate two‑order‑of‑magnitude potency gap [1].
| Evidence Dimension | Bacterial mutagenic potency (approximate revertants per μmol) across four strains |
|---|---|
| Target Compound Data | MCMABN (n=1): very weakly mutagenic; categorized as the lowest potency tier among ω‑methoxycarbonylalkyl‑N‑(α‑acetoxybutyl)nitrosamines, with a shallow or negligible dose-response slope in TA1535 up to 2.5 μmol/plate [1]. |
| Comparator Or Baseline | MCEABN (n=2): strongest mutagen in the entire study across TA1535, WP2 hcr⁻, WP2, and Sd4; high revertants/μmol and steep linear dose-response [1]. MCPABN (n=3): intermediate activity, weaker than MCEABN but substantially stronger than MCMABN [1]. |
| Quantified Difference | Qualitative ranking: MCEABN ≫ MCPABN ≫ MCMABN. MCMABN is described as 'very weakly mutagenic' compared to MCEABN and MCPABN; no measurable revertants above background were obtainable for MCMABN at standard test concentrations where MCEABN yielded robust dose‑response curves [1]. |
| Conditions | Ames test in S. typhimurium TA1535; DNA repair tests in E. coli WP2, WP2 hcr⁻, and Sd4; rec‑assay in B. subtilis H17/M45; all performed without S9 metabolic activation. |
Why This Matters
A researcher requiring a low‑mutagenicity α‑acetoxy nitrosamine calibration standard or a negative control for alkylation‑dependent genotoxicity assays cannot use MCEABN or MCPABN; only MCMABN provides the carboxymethyl‑chain phenotype that yields minimal biological activity.
- [1] Mochizuki M, Suzuki E, Anjo T, Wakabayashi Y, Okada M. Mutagenic and DNA-damaging effects of N-(ω-acetoxyalkyl and ω-methoxycarbonylalkyl)-N-(α-acetoxyalkyl)nitrosamines, models for metabolically activated N,N-dialkylnitrosamines with an ω-functional group. Gann. 1980 Feb;71(1):124-30. PMID: 6769736. View Source
